molecular formula C14H16N4O4 B10965824 N-cyclopentyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N-cyclopentyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Cat. No.: B10965824
M. Wt: 304.30 g/mol
InChI Key: IORQMGASZOFLTO-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a cyclopentyl group, a nitro-substituted pyrazole, and a furan ring

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

N-cyclopentyl-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C14H16N4O4/c19-14(16-10-3-1-2-4-10)13-6-5-12(22-13)9-17-8-11(7-15-17)18(20)21/h5-8,10H,1-4,9H2,(H,16,19)

InChI Key

IORQMGASZOFLTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the nitro group via nitration. The furan ring can be synthesized through cyclization of appropriate precursors, and the final compound is obtained by coupling the cyclopentyl group with the pyrazole-furan intermediate under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the furan or pyrazole rings.

Scientific Research Applications

N-CYCLOPENTYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and furan-containing molecules. Examples are:

  • 5-(4-Nitro-1H-pyrazol-1-yl)methyl-2-furanamide
  • Cyclopentyl-5-(1H-pyrazol-1-yl)methyl-2-furanamide

Uniqueness

N-CYCLOPENTYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to the specific combination of functional groups and its potential for diverse applications. The presence of the cyclopentyl group, nitro-substituted pyrazole, and furan ring provides a distinct chemical structure that can be leveraged for various scientific and industrial purposes.

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